molecular formula C18H13N5O3 B7637026 N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide

N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide

Cat. No. B7637026
M. Wt: 347.3 g/mol
InChI Key: MNDRYILTHXIXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide, also known as IKK Inhibitor VII, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in a range of cellular processes, including inflammation, immune response, cell survival, and proliferation. The inhibition of the IKK complex by IKK Inhibitor VII has been shown to have significant effects on these processes, making it an important tool for studying the NF-κB pathway.

Mechanism of Action

The mechanism of action of N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII involves the inhibition of the this compound complex, which is responsible for the phosphorylation and degradation of IκB proteins. The inhibition of the this compound complex prevents the activation of the NF-κB pathway, leading to a decrease in the expression of NF-κB target genes. This inhibition has been shown to have significant effects on inflammation, immune response, cell survival, and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound Inhibitor VII are primarily related to the inhibition of the NF-κB pathway. This inhibition has been shown to have significant effects on inflammation, immune response, cell survival, and proliferation. In addition, this compound Inhibitor VII has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII in lab experiments include its potency and specificity for the this compound complex. This compound has been shown to have significant effects on the NF-κB pathway, making it an important tool for studying this pathway in various cellular processes and diseases. However, the limitations of using this compound Inhibitor VII include its potential toxicity and off-target effects. Careful dose optimization and control are necessary to ensure the specificity and safety of this compound in lab experiments.

Future Directions

There are several future directions for the use of N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII in scientific research. One potential direction is the development of more potent and specific this compound inhibitors for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the use of this compound Inhibitor VII in combination with other drugs to enhance its therapeutic effects. Finally, the use of this compound Inhibitor VII in animal models and clinical trials may provide important insights into the safety and efficacy of this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII is a complex process that involves several steps. The first step involves the synthesis of the phthalazine-1-carbohydrazide moiety, which is then coupled with the indole-2-carbonyl group to form the final product. The synthesis of this compound is typically carried out using a combination of organic synthesis techniques, such as condensation reactions and purification by chromatography.

Scientific Research Applications

N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII has been widely used in scientific research to study the NF-κB pathway and its role in various cellular processes. This compound has been shown to have significant effects on inflammation, immune response, cell survival, and proliferation. It has also been used to study the role of the NF-κB pathway in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-16-12-7-3-2-6-11(12)15(20-21-16)18(26)23-22-17(25)14-9-10-5-1-4-8-13(10)19-14/h1-9,19H,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRYILTHXIXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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